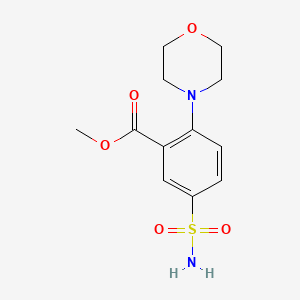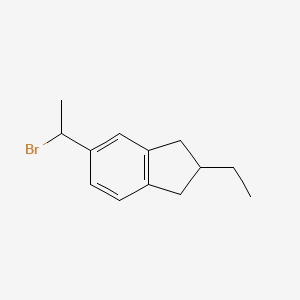
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a thiodiphosphate group attached to a 4-nitrophenyl ring, making it a versatile chemical with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate typically involves the reaction of trimethyl phosphorothioate with 4-nitrophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as distillation or crystallization, to obtain the final product suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. In the case of this compound, nucleophilic substitution can occur at the phosphorus atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: This reaction involves the cleavage of the compound in the presence of water, resulting in the formation of phosphoric acid derivatives and 4-nitrophenol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include:
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
4-Nitrophenol: A common product resulting from various reactions involving the compound.
Substituted Phosphorothioates: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of pesticides and other agricultural chemicals due to its effectiveness in controlling pests.
Wirkmechanismus
The mechanism of action of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various organophosphates.
Uniqueness
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide different reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63980-97-2 |
|---|---|
Molekularformel |
C9H13NO8P2S |
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
1-[dimethoxyphosphorylsulfanyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H13NO8P2S/c1-15-19(13,16-2)21-20(14,17-3)18-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
YPXVCFLCSXAIFK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)SP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)





